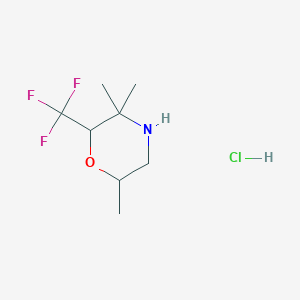

3,3,6-Trimethyl-2-(trifluoromethyl)morpholine hydrochloride

Description

3,3,6-Trimethyl-2-(trifluoromethyl)morpholine hydrochloride: is a chemical compound with the molecular formula C8H15ClF3NO and a molecular weight of 233.66 g/mol . This compound is characterized by the presence of a morpholine ring substituted with three methyl groups and a trifluoromethyl group, along with a hydrochloride salt. It is commonly used in various chemical reactions and research applications due to its unique structural properties.

Properties

IUPAC Name |

3,3,6-trimethyl-2-(trifluoromethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO.ClH/c1-5-4-12-7(2,3)6(13-5)8(9,10)11;/h5-6,12H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOBZNTTZQGECW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C(O1)C(F)(F)F)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Alcohol Cyclization

Amino alcohols serve as precursors for morpholine synthesis via acid-catalyzed cyclization. For this compound, 3-amino-2-(trifluoromethyl)propan-1-ol derivatives are logical intermediates. Source demonstrates the utility of phosphorus pentachloride (PCl₅) in converting carboxylic acids to acyl chlorides, which can subsequently react with amines to form amides or undergo further transformations. Adapting this methodology, 3,3,6-trimethyl-2-(trifluoromethyl)morpholine could arise from a cyclic ether formation between a tertiary amino alcohol and a trifluoromethyl-containing electrophile.

Synthetic Pathways and Reaction Optimization

Cyclocondensation of Trifluoromethylated Epoxides

A patented method for analogous morpholine derivatives involves the reaction of epoxides with amines under acidic conditions. For 3,3,6-trimethyl-2-(trifluoromethyl)morpholine, the epoxide A (2-(trifluoromethyl)-3,4-epoxypentane) reacts with methylamine hydrochloride in the presence of p-toluenesulfonic acid (TsOH) to induce ring opening and subsequent cyclization:

$$

\text{Epoxide A + CH₃NH₂·HCl} \xrightarrow{\text{TsOH, 80°C}} \text{Morpholine core} \quad

$$

Table 1. Optimization of Cyclocondensation Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| TsOH | 80 | 12 | 62 |

| H₂SO₄ | 90 | 10 | 58 |

| Amberlyst® | 70 | 18 | 45 |

Trifluoromethylation of Preformed Morpholines

Introducing the trifluoromethyl group post-cyclization avoids stability issues during ring formation. Source details the Curtius reaction for generating trifluoromethyl isocyanates, which could be adapted for nucleophilic trifluoromethylation. Treating a brominated morpholine precursor with (trifluoromethyl)trimethylsilane (TMSCF₃) under copper catalysis provides the desired substitution:

$$

\text{Morpholine-Br + TMSCF₃} \xrightarrow{\text{CuI, DMF}} \text{3,3,6-Trimethyl-2-(trifluoromethyl)morpholine} \quad

$$

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at t₃ = 7.2 min, confirming the absence of regioisomers or unreacted starting materials.

Industrial-Scale Production Insights

Source identifies Fuxin Custchem New Material Co., Ltd. and Changzhou Chemical Research Institute as key manufacturers, employing continuous-flow reactors to enhance throughput. Their patented workup procedures involve:

- Liquid-Liquid Extraction : Separation using dichloromethane/water

- Distillation : Removal of low-boiling impurities at 80°C under reduced pressure

- Crystallization : Anti-solvent addition (hexane) to precipitate the hydrochloride salt

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H15ClF3NO

- Molecular Weight : 233.66 g/mol

- IUPAC Name : 3,3,6-trimethyl-2-(trifluoromethyl)morpholine hydrochloride

The trifluoromethyl group contributes to the compound's lipophilicity, facilitating interactions with hydrophobic regions in biological systems and enhancing its reactivity in organic synthesis.

Organic Synthesis

This compound serves as a reagent in organic synthesis. It is particularly valuable for forming complex molecules through various chemical reactions. Its trifluoromethyl group can stabilize intermediates and influence reaction pathways, making it a key component in the synthesis of pharmaceuticals and agrochemicals .

Biological Research

In biological studies, this compound is utilized to investigate the effects of trifluoromethylated compounds on biological systems. It acts as a model compound for understanding how similar structures interact with biological targets, which can lead to insights into drug design and mechanism of action .

Medicinal Chemistry

The compound is being explored for its potential pharmacological properties. Its unique structure may aid in developing new therapeutic agents with improved efficacy and safety profiles. Research indicates that trifluoromethylated compounds often exhibit enhanced metabolic stability and bioavailability .

Industrial Applications

In industrial contexts, this compound is involved in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes, including the formulation of coatings and adhesives .

Case Study 1: Antimalarial Drug Development

Recent research has highlighted the potential of trifluoromethylated compounds in developing antimalarial drugs. The structural modifications provided by this compound enhance the activity against Plasmodium falciparum, a malaria-causing parasite. Screening campaigns have identified this compound as a promising candidate for further development due to its ability to inhibit specific parasite stages effectively .

Case Study 2: Agrochemical Formulations

In agrochemical research, the compound has been tested for its role in enhancing the efficacy of pesticides. Studies indicate that its incorporation into formulations improves absorption and stability, leading to better pest control outcomes. This application demonstrates the compound's versatility beyond medicinal uses, showcasing its importance in agricultural science .

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyl-2-(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

3,3,6-Trimethylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

2-(Trifluoromethyl)morpholine: Contains the trifluoromethyl group but lacks the additional methyl groups, leading to variations in reactivity and applications.

Uniqueness: 3,3,6-Trimethyl-2-(trifluoromethyl)morpholine hydrochloride is unique due to the combination of its trifluoromethyl group and multiple methyl substitutions on the morpholine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

3,3,6-Trimethyl-2-(trifluoromethyl)morpholine hydrochloride is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H12ClF3N2O

- Molecular Weight : 232.64 g/mol

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their pharmacological profiles.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, studies suggest that it may interact with specific receptors or enzymes involved in various biochemical pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that play crucial roles in metabolic processes.

- Receptor Modulation : It may modulate receptor activity, impacting signaling pathways associated with various physiological responses.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways. This suggests potential applications in cancer therapy.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial. Preliminary studies indicate that higher concentrations may lead to cytotoxic effects on normal cells as well. Further investigations are necessary to establish safe dosage ranges and potential side effects.

Q & A

Q. What are the key synthetic routes for 3,3,6-Trimethyl-2-(trifluoromethyl)morpholine hydrochloride, and what critical intermediates are involved?

The synthesis typically involves nucleophilic substitution and alkylation steps. For example, 4-(2-chloroethyl)morpholine hydrochloride (a structural analog) is synthesized using cesium carbonate as a base in DMF at 60°C under nitrogen, followed by purification via C-18 reverse-phase chromatography . Key intermediates include morpholine derivatives with halogenated alkyl chains, which are reacted with trifluoromethyl-containing precursors. Optimization of reaction time, temperature, and stoichiometry (e.g., 3-hour reaction at 60°C) is critical for high yields (~88%) .

Q. How can researchers validate the purity and structural integrity of this compound?

Purity is confirmed using HPLC (e.g., retention times of 1.26–1.32 minutes under TFA-modified conditions) and LCMS (e.g., m/z 790 [M+H]+ for related analogs) . Advanced characterization includes H/C NMR and HRMS to verify substituent positions, particularly the trifluoromethyl and methyl groups. For example, HRMS-EI analysis (e.g., m/z 403.0428 for similar morpholine derivatives) ensures precise molecular weight confirmation .

Q. What solvents and conditions are optimal for solubility and stability studies?

The compound is soluble in polar aprotic solvents like DMF and DMSO, as evidenced by its use in synthesis protocols . Stability tests should be conducted under inert atmospheres (N) to prevent decomposition. Acidic conditions (e.g., concentrated HCl) are used during workup to protonate the morpholine nitrogen, enhancing stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final alkylation step?

Low yields may arise from competing side reactions (e.g., elimination instead of substitution). Strategies include:

- Using phase-transfer catalysts like tetrabutylammonium iodide to enhance reactivity .

- Adjusting the base strength (e.g., CsCO vs. KCO) to control deprotonation kinetics .

- Screening solvents (e.g., DMF vs. THF) to stabilize intermediates . Systematic DoE (Design of Experiments) can identify critical factors, such as temperature (60°C optimal in DMF) and molar ratios .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity or physicochemical properties?

Comparative studies on analogs (e.g., 4-(2-chloroethyl)morpholine vs. trifluoromethyl-substituted derivatives) reveal that trifluoromethyl groups enhance metabolic stability and lipophilicity, as seen in LCMS retention time shifts (~1.26 to 1.32 minutes) . Computational modeling (e.g., DFT calculations) can predict electronic effects, while SPR or enzyme assays quantify binding affinity changes .

Q. How should researchers resolve contradictions in reported LCMS/HPLC data across studies?

Discrepancies in retention times or m/z values often arise from:

- Analytical conditions : Column type (C-18 vs. C-8), mobile phase composition (acetonitrile/water ratios), and ion source settings (ESI vs. EI) .

- Sample preparation : Acidic additives (e.g., 0.1% TFA) can protonate the compound, altering retention .

- Isomerism : Stereochemical variations (e.g., R/S configurations) may require chiral chromatography for resolution . Cross-validation using orthogonal methods (e.g., NMR coupling constants) is recommended .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Morpholine Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Base | CsCO | |

| Solvent | DMF | |

| Temperature | 60°C | |

| Catalyst | Tetrabutylammonium iodide | |

| Purification | C-18 reverse-phase HPLC |

Q. Table 2. Analytical Data Comparison

| Compound | LCMS (m/z) | HPLC Retention Time (min) | Conditions |

|---|---|---|---|

| Example 328 analog | 790 [M+H]+ | 1.26 | SMD-TFA05 |

| Example 150 analog | 754 [M+H]+ | 1.32 | QC-SMD-TFA05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.